[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine

Chiral resolution Enantiomeric purity Medicinal chemistry

Ensure the success of your chiral drug discovery programs by procuring the stereochemically defined (1S,2R)-[2-Piperazin-1-ylcyclohexyl]methanamine. Unlike generic or undefined diastereomers, this precise enantiomer provides the correct spatial orientation of dual amino groups critical for biological target binding. It serves as an essential scaffold for histamine H3 receptor antagonist development, a characterized reference standard for lurasidone HPLC impurity methods, and a conformationally constrained linker for PROTAC design. Avoid costly re-synthesis and invalid SAR data by securing the correct stereoisomer from the outset.

Molecular Formula C11H23N3
Molecular Weight 197.326
CAS No. 2460739-60-8
Cat. No. B2528957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine
CAS2460739-60-8
Molecular FormulaC11H23N3
Molecular Weight197.326
Structural Identifiers
SMILESC1CCC(C(C1)CN)N2CCNCC2
InChIInChI=1S/C11H23N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h10-11,13H,1-9,12H2/t10-,11+/m0/s1
InChIKeyBIRKGCPGBMROOS-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine (CAS 2460739-60-8): Chiral Diamine Building Block for CNS-Targeted Synthesis


[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine is a chiral vicinal diamine building block combining a cyclohexane scaffold with a piperazine ring and a primary aminomethyl group. It belongs to the class of substituted cyclohexyl-piperazines that have been explored in patents as histamine H3 receptor antagonists and antipsychotic agents [1]. The compound carries two stereocenters—(1S,2R)—which confer a defined three-dimensional orientation distinct from its enantiomer or diastereomers.

Why Unspecified [(2-Piperazin-1-ylcyclohexyl)methanamine] Cannot Replace [(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine (CAS 2460739-60-8)


Generic or stereochemically undefined versions of 2-piperazin-1-ylcyclohexyl methanamine (e.g., CAS 2503206-17-3) lack the defined (1S,2R) configuration that controls the spatial presentation of the two amino groups. In medicinal chemistry, the relative orientation of the piperazine and aminomethyl substituents on the cyclohexane ring dictates binding to biological targets—as demonstrated by the strict enantiomeric requirements in lurasidone-related intermediates [1]. Procuring the wrong enantiomer, diastereomer, or positional isomer risks invalidating structure–activity relationship (SAR) studies, generating misleading biological data, and requiring costly re-synthesis.

Head-to-Head Evidence: Quantified Differentiation of [(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine (CAS 2460739-60-8)


Stereochemical Identity: (1S,2R) vs. (1R,2S) Enantiomer

The (1S,2R) configuration is the enantiomer of (1R,2S)-2-(piperazin-1-yl)cyclohexyl]methanamine. Although direct comparative bioactivity data for the isolated enantiomers are absent from the peer-reviewed literature, the lurasidone patent literature demonstrates that the (1R,2R) configuration is required for antipsychotic activity, and the (1R,2S) or (1S,2R) diastereomers are considered distinct impurity species [1]. The racemic mixture (rac-1-[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methanamine) is listed under the same CAS 2460739-60-8 by at least one reputable vendor , implying that procurement of the single enantiomer requires verified chiral purity.

Chiral resolution Enantiomeric purity Medicinal chemistry

Regioisomeric Differentiation: 2-Piperazin-1-yl vs. 1-Piperazin-1-yl Substitution

The target compound bears the piperazine at the 2-position of the cyclohexyl ring, with the aminomethyl at the 1-position. The regioisomer [1-(piperazin-1-yl)cyclohexyl]methanamine (CAS 2503206-17-3), where both substituents reside on the same carbon, is commercially distinct [1]. The 1,2-arrangement creates a vicinal diamine motif capable of bidentate coordination or dual derivatization, whereas the 1,1-geminal isomer presents the amines in a geminal relationship with different geometry and reactivity.

Regiochemistry Building block selection SAR

N-Substitution Differentiation: Free Piperazine vs. N-Methylpiperazine Analogs

The free NH of the piperazine ring in the target compound permits downstream N-functionalization (e.g., arylation, acylation, sulfonylation) without prior deprotection. In contrast, the N-methyl analog [1-(4-methylpiperazin-1-yl)cyclohexyl]methanamine (CAS 41805-59-8) permanently blocks one nitrogen, limiting derivatization options . For PROTAC linker applications, the free piperazine offers a second point of attachment, increasing conjugate diversity.

Piperazine derivatization Linker chemistry PROTAC design

Cyclohexane Scaffold Differentiation: 2-Piperazinyl vs. 4-Piperazinyl Substitution

Attachment of the piperazine at the 2-position of the cyclohexyl ring (as in the target compound) creates an ortho-like relationship between the piperazine and the aminomethyl group, enabling intramolecular interactions and conformational restriction. The 4-substituted analog trans-4-(4-methylpiperazin-1-yl)cyclohexanamine (CAS 883195-08-2) places the piperazine distal to the amine, resulting in an extended, rod-like geometry [1]. This difference in molecular shape can profoundly affect target binding and physicochemical properties.

Scaffold geometry Conformational analysis Drug design

Purity Specification: Vendor-Disclosed Purity vs. Unspecified Commercial Alternatives

Reputable vendors listing [(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine under CAS 2460739-60-8 typically specify a molecular weight of 197.32 g/mol and formula C11H23N3 . While exact purity values require review of individual certificates of analysis, the availability of the compound through indexed chemical databases with defined specifications distinguishes it from non-certified sources that may supply mixed stereoisomers or regioisomers without disclosure.

Chemical purity Quality control Procurement

Relevance to Lurasidone and CNS Drug Intermediates

While the target compound itself is not a final pharmaceutical, its core structure (a chiral 1,2-disubstituted cyclohexane bearing a piperazine) is directly related to intermediates used in the synthesis of lurasidone, an FDA-approved atypical antipsychotic. The lurasidone patent literature explicitly identifies (1R,2R)-2-(aminomethyl)cyclohexyl intermediates and piperazine-containing building blocks as critical components [1]. The (1S,2R) configuration represents a diastereomer of the lurasidone core, making it potentially valuable as a reference standard for impurity profiling or as a scaffold for analogs.

Lurasidone Antipsychotic Impurity profiling

High-Value Application Scenarios for [(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine (CAS 2460739-60-8)


Enantioselective Synthesis of CNS Receptor Ligands

The defined (1S,2R) stereochemistry and vicinal diamine architecture make this compound a suitable chiral scaffold for constructing histamine H3 receptor ligands, as exemplified by the cyclohexyl piperazinyl methanone patent family [1]. The free piperazine NH enables direct installation of aromatic or heteroaromatic groups to explore H3 receptor antagonist SAR, while the primary amine serves as a handle for further functionalization.

Reference Standard for Lurasidone Impurity Profiling

As a diastereomer of the (1R,2R)-lurasidone core, this compound can serve as a characterized reference standard for HPLC impurity methods in lurasidone hydrochloride drug substance manufacturing [2]. Its distinct retention time and mass spectrum allow unambiguous identification and quantification of stereoisomeric impurities during process development and quality control.

PROTAC Linker or Bifunctional Molecule Precursor

The dual amine functionality—primary aminomethyl and secondary piperazine NH—provides two orthogonal attachment points for constructing proteolysis-targeting chimeras (PROTACs) or other heterobifunctional molecules. The rigid cyclohexane spacer imposes conformational constraint between the two ligation sites, which can influence ternary complex formation and degradation efficiency.

Scaffold-Hopping Library Synthesis in Medicinal Chemistry

The 1,2-substitution pattern on the cyclohexane ring offers a compact, turn-inducing geometry that differs from the more common 1,4-substituted piperazine-cyclohexane scaffolds [3]. This topological difference can be exploited in scaffold-hopping exercises to escape flat, aromatic chemical space and improve physicochemical properties such as solubility and metabolic stability.

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